

(R)-MLN-4760 and its Interaction with ACE2: A Technical Guide

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Compound of Interest

Compound Name: (R)-MLN-4760

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of **(R)-MLN-4760** for Angiotensin-Converting Enzyme 2 (ACE2). It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for assessing ACE2 inhibition, and visualizations of the relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the renin-angiotensin system and related pathways.

Quantitative Binding Affinity Data

(R)-MLN-4760 is the less active enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. The majority of research has focused on the (S,S)-diastereoisomer, MLN-4760 (also known as GL-1001), due to its significantly higher affinity for ACE2. The binding affinities of both isomers are summarized below for comparative purposes.

Compound	Target	Assay Type	Parameter	Value	Selectivity
(R)-MLN-4760	Human ACE2	Inhibition Assay	IC50	8.4 μ M[1]	Less active isomer[1]
MLN-4760 ((S,S)-isomer)	Human ACE2	Inhibition Assay	IC50	0.44 nM[2][3]	>5000-fold vs. human testicular ACE[2][3]
Human testicular ACE	Inhibition Assay	IC50	>100 μ M[2][3]		
Bovine Carboxypeptidase A (CPDA)	Inhibition Assay	IC50	27 μ M[2][3]		
Recombinant Human ACE2	Inhibition Assay	pIC50	8.5 \pm 0.1[2]		
Recombinant Human ACE	Inhibition Assay	pIC50	4.4 \pm 0.2[2]		
Murine Heart ACE2	Inhibition Assay	pIC50	4.7 \pm 0.1[3]		
Murine Mononuclear Cells ACE2	Inhibition Assay	pIC50	6.9 \pm 0.1[3]		
Murine Heart ACE	Inhibition Assay	pIC50	4.4 \pm 0.1[3]		
Murine Mononuclear Cells ACE	Inhibition Assay	pIC50	6.2 \pm 0.1[3]		

Experimental Protocols

The determination of the binding affinity and inhibitory potential of compounds like **(R)-MLN-4760** against ACE2 can be achieved through various experimental methodologies. Below are detailed protocols for commonly employed assays.

Fluorescence-Based ACE2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACE2 using a fluorogenic substrate.

Materials:

- Recombinant human ACE2 protein
- Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp) or similar)
- Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
- Test compound (**(R)-MLN-4760**) and positive control (MLN-4760)
- DMSO for compound dilution
- 1536-well or 96-well solid black assay plates
- Fluorescence plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound and controls in DMSO. Transfer a small volume (e.g., 25 nL for a 1536-well plate) of these solutions to the assay plate.^[4]
- **Enzyme Addition:** Dilute the recombinant human ACE2 in assay buffer to the desired final concentration (e.g., 0.2 nM).^[4] Dispense the ACE2 solution into the wells containing the compounds and incubate for 15 minutes at room temperature.^[4]
- **Substrate Addition:** Prepare the ACE2 substrate solution in the assay buffer to the desired final concentration (e.g., 15 μ M).^[4] Add the substrate solution to all wells to initiate the enzymatic reaction.

- **Fluorescence Measurement:** Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of approximately 320-330 nm and an emission wavelength of 390-420 nm.^{[5][6][7]} Continue reading for a set period (e.g., 15-30 minutes) at room temperature.^{[4][6]}
- **Data Analysis:** Determine the rate of reaction by calculating the change in relative fluorescence units (RFU) over time from the linear portion of the kinetic curve. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Binding Assay using Radiolabeled Ligand

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from ACE2.

Materials:

- HEK-293 cells overexpressing human ACE2 (HEK-ACE2 cells)
- [³H]MLN-4760 (radioligand)
- Test compound (**((R)-MLN-4760)**) and unlabeled MLN-4760
- Cell culture medium and PBS
- 48-well plates
- 1 M NaOH for cell lysis
- Scintillation vials and scintillation fluid
- Liquid scintillation counter

Procedure:

- **Cell Seeding:** Seed HEK-ACE2 cells in 48-well plates and allow them to adhere and grow overnight.^{[8][9]}

- **Competitive Binding:** To each well, add a fixed concentration of [^3H]MLN-4760 (e.g., 6.2 nM) along with increasing concentrations of the unlabeled test compound (from 0.01 nM to 100 μM).[\[8\]](#)[\[9\]](#)
- **Incubation:** Incubate the plate for 1 hour at 37°C.[\[8\]](#)[\[9\]](#)
- **Washing and Lysis:** Following incubation, rinse the cells with PBS to remove unbound radioligand.[\[8\]](#)[\[9\]](#) Lyse the cells by adding 1 M NaOH to each well.[\[8\]](#)[\[9\]](#)
- **Scintillation Counting:** Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the direct binding kinetics (on-rate, off-rate, and dissociation constant K_D) of a small molecule to its protein target.

Materials:

- SPR instrument and sensor chips
- Recombinant human ACE2 protein
- Test compound ((**R**)-MLN-4760)
- Amine coupling reagents for protein immobilization
- Running buffer

Procedure:

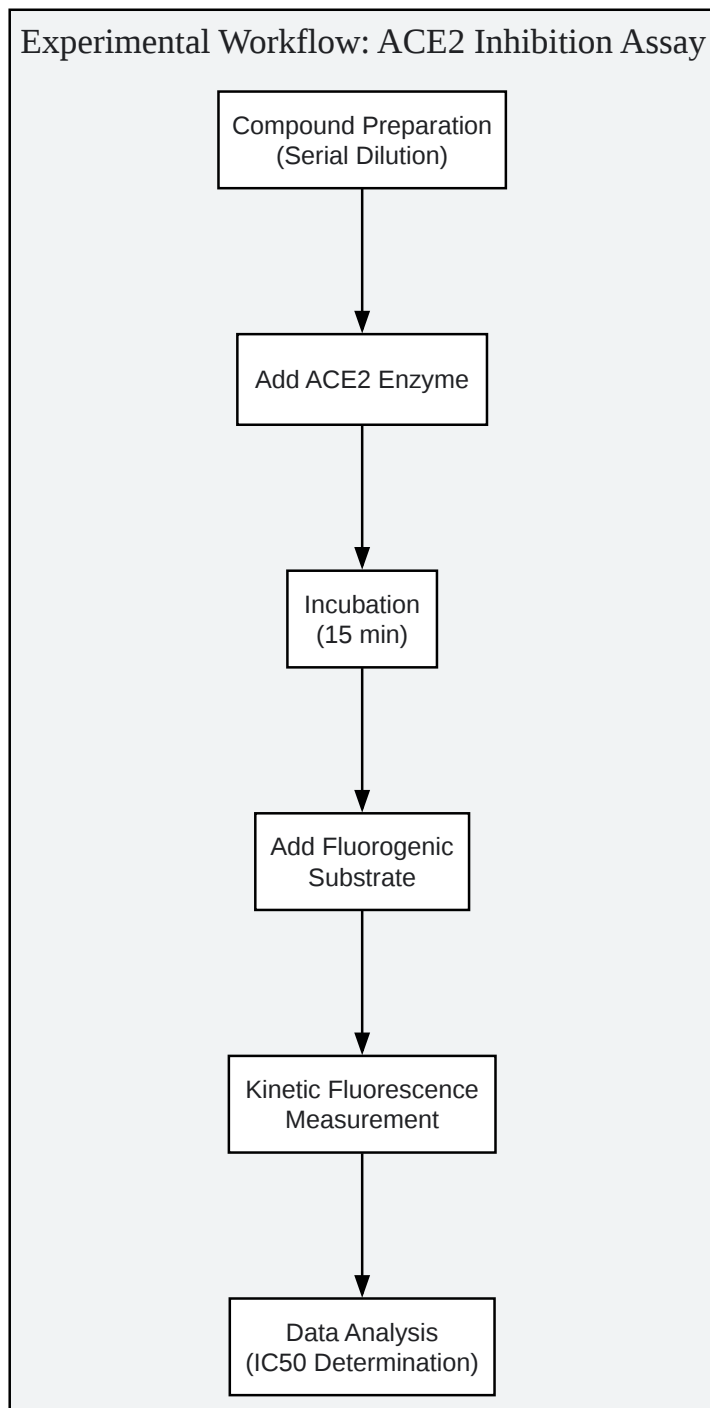
- **Protein Immobilization:** Covalently attach the recombinant human ACE2 to the sensor chip surface via amine coupling.[\[10\]](#)

- **Binding Measurement:** Inject a series of concentrations of the test compound over the immobilized ACE2 surface. A kinetic titration (single-cycle kinetics) can be used.[\[10\]](#)
- **Data Analysis:** The binding sensorgrams are analyzed to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_D).[\[10\]](#)

Signaling Pathways and Experimental Workflows

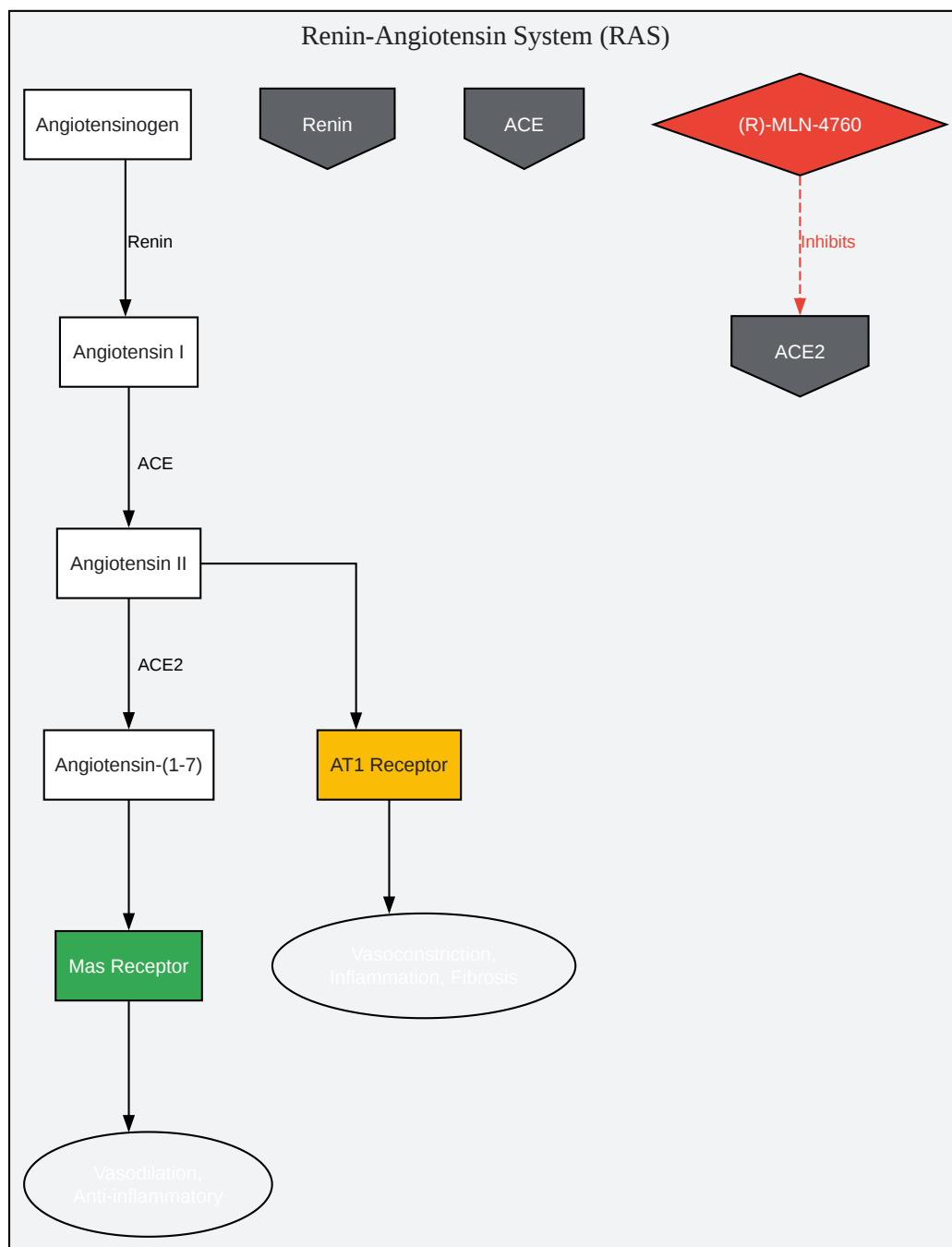
The following diagrams illustrate the key signaling pathways involving ACE2 and a typical experimental workflow for determining ACE2 inhibition.

Experimental Workflow: ACE2 Inhibition Assay



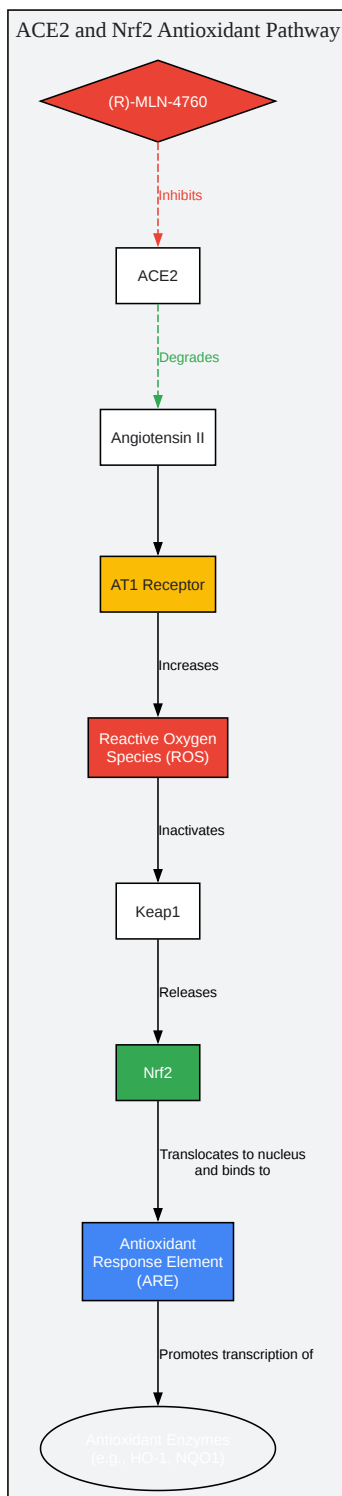
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Experimental Workflow for ACE2 Inhibition Assay.



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Simplified Renin-Angiotensin System (RAS) Pathway.



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ACE2's Role in the Nrf2-Mediated Antioxidant Response.

Mechanism of Action

MLN-4760, the more potent (S,S)-isomer of **(R)-MLN-4760**, acts as a highly selective and potent inhibitor of ACE2. It binds directly to the active site of the enzyme. This interaction involves the coordination of one of the inhibitor's carboxylate groups to the zinc atom within the ACE2 active site, which displaces a water molecule that is essential for catalysis. This binding effectively blocks the enzymatic activity of ACE2. Molecular dynamics simulations have indicated that while MLN-4760 has a high affinity for the enzymatic active site of ACE2 and can alter its conformation, it does not significantly impede the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to ACE2.[11][12]

The inhibition of ACE2 by compounds like MLN-4760 has significant implications for the Renin-Angiotensin System (RAS). ACE2 is a key enzyme in the counter-regulatory axis of the RAS, where it cleaves angiotensin II, a potent vasoconstrictor, to form angiotensin-(1-7), which generally has vasodilatory and protective effects.[13] By inhibiting ACE2, MLN-4760 can disrupt this balance. Furthermore, studies have suggested that ACE2 inhibition can lead to the activation of compensatory mechanisms, including those involving nitric oxide and hydrogen sulfide signaling, as well as the Nrf2-mediated antioxidant response pathway.[5][13]

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